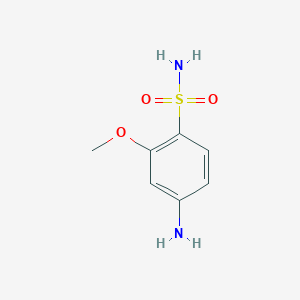

4-Amino-2-methoxybenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-2-methoxybenzene-1-sulfonamide (4-AMBS) is a synthetic sulfonamide molecule with a wide range of applications in scientific research. It is used to study the effects of sulfonamides on biochemical and physiological processes, and to explore new avenues of research in drug design, drug delivery, and other areas. 4-AMBS has been found to be a useful tool in studying the mechanisms of action of sulfonamides, as well as their biochemical and physiological effects. It has also been used in the development of new drugs, and in the investigation of potential therapeutic applications.

Applications De Recherche Scientifique

Antibacterial Agent

4-Amino-2-methoxybenzene-1-sulfonamide: is part of the sulfonamide class of compounds, which are known for their antibacterial properties. They inhibit the bacterial enzyme dihydropteroate synthetase, which is crucial for the synthesis of folate in bacteria, thereby preventing bacterial growth and replication. This compound could be explored for its efficacy against a range of bacterial infections, particularly those resistant to other antibacterial agents .

Anti-Carbonic Anhydrase Activity

The compound exhibits anti-carbonic anhydrase activity, which is significant in treating conditions like glaucoma. Carbonic anhydrase inhibitors are used to reduce intraocular pressure by decreasing the production of aqueous humor in the eye. Research into the specific activity of 4-Amino-2-methoxybenzene-1-sulfonamide on different isoforms of carbonic anhydrase could lead to the development of new ophthalmic drugs .

Diuretic Applications

Sulfonamides have been used as diuretics due to their ability to interfere with the reabsorption of sodium and chloride ions in the kidneys. This leads to increased urine production and reduced fluid retention in the body. Investigating the diuretic potential of 4-Amino-2-methoxybenzene-1-sulfonamide could contribute to the development of new treatments for conditions like hypertension and edema .

Mécanisme D'action

Target of Action

The primary targets of 4-Amino-2-methoxybenzene-1-sulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance and folic acid synthesis .

Mode of Action

4-Amino-2-methoxybenzene-1-sulfonamide interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction results in changes in the physiological processes regulated by these enzymes .

Biochemical Pathways

The compound affects the biochemical pathways associated with fluid balance and folic acid synthesis . The inhibition of carbonic anhydrase disrupts fluid balance, while the inhibition of dihydropteroate synthetase interferes with folic acid synthesis . The downstream effects of these disruptions can lead to various physiological changes .

Pharmacokinetics

Like other sulfonamides, it is expected to have good absorption and distribution profiles, undergo metabolism in the liver, and be excreted in the urine .

Result of Action

The molecular and cellular effects of 4-Amino-2-methoxybenzene-1-sulfonamide’s action include the disruption of fluid balance and folic acid synthesis at the cellular level . These disruptions can lead to physiological changes and potential therapeutic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 4-Amino-2-methoxybenzene-1-sulfonamide . For instance, acidic conditions can enhance the compound’s solubility and absorption, while elevated temperatures might affect its stability .

Propriétés

IUPAC Name |

4-amino-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMJNVKDXFQPMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701295350 |

Source

|

| Record name | 4-Amino-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

252562-09-7 |

Source

|

| Record name | 4-Amino-2-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252562-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1290052.png)